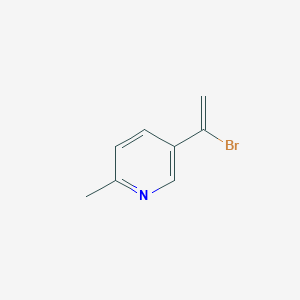

5-(1-Bromovinyl)-2-methylpyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C8H8BrN |

|---|---|

Molecular Weight |

198.06 g/mol |

IUPAC Name |

5-(1-bromoethenyl)-2-methylpyridine |

InChI |

InChI=1S/C8H8BrN/c1-6-3-4-8(5-10-6)7(2)9/h3-5H,2H2,1H3 |

InChI Key |

CIKLVYPSRLUIFT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=C(C=C1)C(=C)Br |

Origin of Product |

United States |

Significance of Pyridine Scaffolds in Chemical Synthesis

The pyridine (B92270) scaffold, an aromatic six-membered ring containing one nitrogen atom, is a privileged structure in medicinal chemistry and materials science. rsc.orgresearchgate.net Its presence is ubiquitous in a vast array of pharmaceuticals, agrochemicals, and natural products. dovepress.comnih.gov The nitrogen atom imparts unique electronic properties to the ring, influencing its reactivity and ability to interact with biological targets. researchgate.net This has led to the incorporation of pyridine moieties into numerous FDA-approved drugs. rsc.org The ability of the pyridine ring to act as a bioisostere for other functional groups, coupled with its capacity to improve solubility and bioavailability, further underscores its significance in drug design and discovery. researchgate.netresearchgate.net

The inherent reactivity of the pyridine ring, particularly its susceptibility to nucleophilic substitution at the 2- and 4-positions and electrophilic substitution at the 3-position, allows for extensive functionalization, making it a versatile template for creating diverse molecular architectures. nih.gov

Role of Halogenated Vinyl Moieties As Synthetic Intermediates

Vinyl halides, organic compounds containing a halogen atom attached to a carbon-carbon double bond, are crucial intermediates in organic synthesis. wikipedia.org Their utility stems from their ability to participate in a wide range of chemical transformations, most notably in cross-coupling reactions. wikipedia.org The carbon-halogen bond in vinyl halides is a reactive site that can be readily functionalized, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.

These compounds are key participants in powerful synthetic methods such as the Suzuki-Miyaura, Heck, and Stille couplings, which are indispensable tools for the construction of complex organic molecules. wikipedia.org The stereochemistry of the double bond in vinyl halides is often retained throughout these reactions, providing a high degree of control over the final product's three-dimensional structure. Furthermore, vinyl halides can be converted into organometallic reagents, such as Grignard and organolithium reagents, further expanding their synthetic potential. wikipedia.orgbritannica.com

Contextualizing 5 1 Bromovinyl 2 Methylpyridine Within Contemporary Organic Synthesis

5-(1-Bromovinyl)-2-methylpyridine is a specific example of a halogenated vinyl pyridine (B92270) that combines the key features of both the pyridine scaffold and the vinyl bromide moiety. This unique combination makes it a valuable reagent in modern organic synthesis. The bromine atom on the vinyl group serves as a handle for various cross-coupling reactions, enabling the introduction of a wide range of substituents at this position.

The presence of the methyl group at the 2-position of the pyridine ring can influence the electronic properties and steric environment of the molecule, potentially affecting its reactivity and the regioselectivity of its reactions. The pyridine nitrogen itself can act as a directing group or be quaternized to modify the compound's properties and reactivity. mdpi.comresearchgate.net

Overview of Research Trajectories for Vinyl Pyridine Derivatives

Precursor Selection and Design for Regioselective Functionalization

The successful synthesis of this compound hinges on the careful selection of starting materials that allow for the specific placement of the bromovinyl group. This regioselectivity is crucial for the final product's integrity.

Derivatives of 2-methylpyridine are common starting points for the synthesis. The existing methyl group on the pyridine ring influences the position of subsequent chemical modifications. One approach involves the direct functionalization of 2-methylpyridine. For instance, the C-H functionalization of pyridines is a valuable method for creating a variety of valuable chemicals. nih.gov However, the inherent electronic properties of the pyridine ring can make certain modifications challenging, often requiring specific catalysts or reaction conditions to achieve the desired outcome. nih.gov

Another strategy involves starting with a pre-functionalized 2-methylpyridine, such as 5-bromo-2-methylpyridine. This compound serves as a versatile intermediate in the production of various pharmaceuticals. chemicalbook.comchemicalbook.com Its synthesis can be achieved through various routes, including the reaction of 6-methyl-3-pyridinecarboxylic acid with ethanol (B145695) and subsequent steps involving ammonia (B1221849) and a brominating reagent. google.com An alternative synthesis involves starting from 5-nitro-2-chloropyridine, which undergoes a series of reactions including condensation, decarboxylation, reduction, and finally bromination to yield 5-bromo-2-methylpyridine. chemicalbook.comgoogle.com

| Precursor | Description | Reference |

| 2-Methylpyridine | Direct functionalization can be challenging due to electronic properties. | nih.gov |

| 5-Bromo-2-methylpyridine | A versatile intermediate for pharmaceutical synthesis. | chemicalbook.comchemicalbook.com |

| 6-Methyl-3-pyridinecarboxylic acid | A starting material for a multi-step synthesis of 5-bromo-2-methylpyridine. | google.com |

| 5-Nitro-2-chloropyridine | An alternative precursor for synthesizing 5-bromo-2-methylpyridine. | chemicalbook.comgoogle.com |

The introduction of the 1-bromovinyl group often involves the use of a bromine-containing vinyl substrate. These substrates can then be coupled with the pyridine ring through various catalytic processes. The choice of the vinyl substrate is critical and can influence the efficiency and selectivity of the reaction. For example, vinyl bromides are commonly used in palladium-catalyzed reactions like the Heck reaction. organic-chemistry.orgwikipedia.orglibretexts.org

Palladium-Catalyzed Coupling Reactions in Synthesis

Palladium catalysts are instrumental in forming the crucial carbon-carbon bond between the pyridine ring and the vinyl group. diva-portal.org These reactions are known for their efficiency and selectivity.

The Heck reaction, also known as the Mizoroki-Heck reaction, is a powerful tool for coupling an unsaturated halide with an alkene in the presence of a base and a palladium catalyst. wikipedia.org This reaction is widely used to form a substituted alkene. wikipedia.orglibretexts.org In the context of synthesizing this compound, a Heck reaction could be employed to couple a suitable vinyl bromide with a 5-substituted 2-methylpyridine derivative. The reaction mechanism typically involves the oxidative addition of the halide to a palladium(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the final product and regenerate the catalyst. wikipedia.orglibretexts.org The use of phosphine-free catalysts and ionic liquids has been explored to create more environmentally friendly and reusable catalytic systems. organic-chemistry.orgwikipedia.org

The Sonogashira coupling reaction provides another versatile route. This reaction involves the cross-coupling of a vinyl or aryl halide with a terminal alkyne, catalyzed by a palladium(0) complex and a copper(I) co-catalyst. libretexts.orgorganic-chemistry.org To synthesize this compound, a 5-halo-2-methylpyridine could first be coupled with a terminal alkyne, such as trimethylsilylacetylene, via a Sonogashira reaction. researchgate.net The resulting 5-alkynyl-2-methylpyridine can then undergo a subsequent bromination step to introduce the bromine atom at the vinyl position, yielding the desired product. This two-step process allows for a modular approach to the synthesis. soton.ac.uk

| Reaction | Description | Key Features |

| Heck Reaction | Couples an unsaturated halide with an alkene using a palladium catalyst and a base. | Forms a substituted alkene; can be performed with phosphine-free catalysts. organic-chemistry.orgwikipedia.orglibretexts.org |

| Sonogashira Coupling | Cross-couples a vinyl or aryl halide with a terminal alkyne using palladium and copper catalysts. | Allows for the formation of C(sp2)-C(sp) bonds; can be followed by bromination. libretexts.orgorganic-chemistry.orgsoton.ac.uk |

Olefination Reactions for Vinyl Moiety Formation

Olefination reactions provide a direct method for constructing the vinyl group on the pyridine ring. The Wittig reaction, for example, is a well-established method for creating alkenes from aldehydes or ketones. In this context, a 5-formyl-2-methylpyridine could be reacted with a suitable phosphorus ylide to generate the vinyl group. nih.gov A variation of this approach involves the dearomatization of pyridylphosphonium ylides in a Wittig olefination-rearomatization sequence to produce 4-alkylpyridines. nih.gov

Another approach is the dehydrogenation of a precursor like 2-methyl-5-ethylpyridine in the vapor phase to produce 2-methyl-5-vinylpyridine (B86018). google.com This resulting vinylpyridine could then potentially undergo bromination to yield the final product.

Wittig-Type Olefination Approaches

The Wittig reaction is a cornerstone of alkene synthesis, converting carbonyl compounds into alkenes. masterorganicchemistry.com This methodology transforms a ketone or aldehyde by reacting it with a phosphonium (B103445) ylide, a species with opposite formal charges on adjacent carbon and phosphorus atoms. masterorganicchemistry.com In the context of synthesizing this compound, this approach would logically start with 5-acetyl-2-methylpyridine (B16504) as the carbonyl-containing precursor.

The reaction proceeds via the formation of a four-membered ring intermediate known as an oxaphosphetane, which then decomposes to yield the desired alkene and a phosphine (B1218219) oxide byproduct. masterorganicchemistry.com The ylide itself would be generated from a corresponding phosphonium salt, in this case, a (bromomethyl)triphenylphosphonium salt, by deprotonation with a strong base. The choice of base and reaction conditions is critical to successfully form the ylide without inducing unwanted side reactions. A significant advantage of the Wittig reaction is its ability to form a carbon-carbon bond at a specific location, providing a direct route to the vinyl structure. masterorganicchemistry.com

Table 1: Key Components in a Proposed Wittig Synthesis

| Component | Chemical Name | Role in Reaction |

|---|---|---|

| Ketone Precursor | 5-Acetyl-2-methylpyridine | Provides the pyridine core and the carbonyl group for olefination. |

| Ylide Precursor | (Bromomethyl)triphenylphosphonium bromide | Source of the brominated carbon atom for the new double bond. |

| Base | n-Butyllithium, Sodium Hydride, etc. | Deprotonates the phosphonium salt to generate the reactive ylide. |

| Product | This compound | The target alkene. |

| Byproduct | Triphenylphosphine oxide | A stable phosphorus compound formed alongside the alkene. |

Horner-Wadsworth-Emmons Methodology

A refined alternative to the classical Wittig reaction is the Horner-Wadsworth-Emmons (HWE) reaction. wikipedia.orgconicet.gov.ar This method utilizes phosphonate-stabilized carbanions, which are generally more nucleophilic and less basic than the corresponding phosphonium ylides. wikipedia.org A key advantage of the HWE reaction is that its byproduct, a dialkyl phosphate (B84403) salt, is water-soluble and thus easily removed from the reaction mixture by aqueous extraction, simplifying purification. wikipedia.orgorganic-chemistry.org

The HWE reaction is particularly noted for its high stereoselectivity, typically favoring the formation of (E)-alkenes. wikipedia.orgorganic-chemistry.org The reaction begins with the deprotonation of a phosphonate (B1237965) ester to create a phosphonate carbanion. wikipedia.org For the synthesis of the target compound, this would involve a reagent such as diethyl (bromomethyl)phosphonate. This carbanion then undergoes nucleophilic addition to a carbonyl compound, like 5-acetyl-2-methylpyridine. wikipedia.org The stereochemical outcome can be influenced by several factors, including the steric bulk of the reactants, reaction temperature, and the choice of base and its counterion (e.g., Li+, Na+, K+). wikipedia.org

Table 2: Horner-Wadsworth-Emmons Reaction Components

| Component | Example Reagent | Purpose |

|---|---|---|

| Phosphonate Ester | Diethyl (bromomethyl)phosphonate | Source of the phosphonate-stabilized carbanion. |

| Carbonyl Compound | 5-Acetyl-2-methylpyridine | The electrophile that reacts with the carbanion. |

| Base | Sodium hydride (NaH), Potassium tert-butoxide (t-BuOK) | Generates the nucleophilic phosphonate carbanion. |

| Product | This compound | The resulting alkene, predominantly as the E-isomer. |

| Byproduct | Diethyl phosphate | Water-soluble byproduct, easily removed during workup. |

Direct Bromination and Bromovinyl Functionalization

An alternative synthetic strategy involves the direct bromination of a suitable vinylpyridine precursor. This approach hinges on the ability to control the regioselectivity of the bromine addition to the vinyl group.

Regioselective Bromination of Pyridine Derivatives

This pathway would utilize 2-methyl-5-vinylpyridine as the starting material. sigmaaldrich.comnih.gov The primary challenge is to achieve selective bromination of the vinyl group without promoting reactions on the pyridine ring itself. The use of harsh brominating agents or conditions could lead to a mixture of products, including isomers where bromine is added to the pyridine ring, which can be difficult to separate. google.com

To achieve high regioselectivity, milder and more controlled brominating agents are often employed. Reagents like tetrabutylammonium (B224687) tribromide (TBATB) have emerged as effective alternatives to molecular bromine (Br₂). nih.gov TBATB is noted for its ease of handling, higher safety profile, and its ability to facilitate mild and efficient brominations that are compatible with sensitive functional groups. nih.gov Such reagents can selectively target the electron-rich double bond of the vinyl group over the less reactive aromatic pyridine ring.

Introduction of the Bromovinyl Group via Electrophilic or Radical Mechanisms

The mechanism for the bromination of the vinyl group can proceed through different pathways.

Electrophilic Addition: This is a common mechanism for the reaction of alkenes with electrophilic bromine sources like Br₂ or Br+ equivalents. acsgcipr.org The reaction is initiated by the electrophilic attack of the bromine on the carbon-carbon double bond, forming a cyclic bromonium ion intermediate. Subsequent attack by a bromide ion (Br-) leads to the dibrominated alkane. A subsequent elimination step would then be required to form the final bromovinyl product. The use of reagents like N-bromosuccinimide (NBS) can also serve as a source of electrophilic bromine. acsgcipr.org

Radical Mechanism: Alternatively, the reaction can follow a radical pathway, particularly when using reagents like NBS in the presence of a radical initiator (e.g., AIBN or dibenzoyl peroxide) and light. acsgcipr.org This pathway involves the formation of a bromine radical which adds to the vinyl group. However, controlling the position of the bromine atom in the final product can be challenging, and this method is often used for allylic bromination rather than direct vinyl bromide formation. For the synthesis of this compound, an electrophilic pathway is generally the more plausible and controllable route.

Isolation and Purification Techniques for Synthetic Intermediates

The successful synthesis of this compound relies heavily on effective isolation and purification of the intermediates and the final product. Given the polar nature of pyridine derivatives and the potential for byproduct formation, a multi-step purification protocol is standard.

Following the reaction, a typical workup begins with quenching the reaction mixture, often with a saturated aqueous solution of a salt like sodium thiosulfate (B1220275) to remove excess bromine. nih.gov The product is then extracted from the aqueous phase into an organic solvent such as ethyl acetate. orgsyn.org This organic layer is subsequently washed with water or brine to remove water-soluble impurities, such as the phosphate byproduct from an HWE reaction. organic-chemistry.org The organic solution is then dried over an anhydrous salt like sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. orgsyn.org

Final purification to obtain a high-purity product almost invariably requires column chromatography. google.com This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica (B1680970) gel), allowing for the isolation of the target molecule from unreacted starting materials and side products. In cases where the final product is a crystalline solid, recrystallization from a suitable solvent system can be an effective final step to achieve high purity. orgsyn.org

Table 3: Common Purification Techniques

| Technique | Purpose |

|---|---|

| Aqueous Workup/Extraction | To separate the product from water-soluble reagents and byproducts. orgsyn.org |

| Drying Agent (e.g., Na₂SO₄) | To remove residual water from the organic solvent before evaporation. orgsyn.org |

| Rotary Evaporation | To efficiently remove the bulk solvent from the purified product. orgsyn.org |

| Column Chromatography | To separate the target compound from impurities with similar solubility. google.com |

| Recrystallization | To purify solid compounds to a high degree of crystalline purity. orgsyn.org |

Cross-Coupling Reactions Involving the Bromine Center

The bromine atom on the vinyl group of this compound serves as a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds through transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic chemistry for their efficiency and broad substrate scope.

The Suzuki-Miyaura coupling is a powerful and widely utilized method for creating carbon-carbon bonds by reacting an organohalide with an organoboron compound, typically in the presence of a palladium catalyst and a base. libretexts.orgmdpi.com This reaction is valued for its mild conditions and tolerance of a wide range of functional groups. mdpi.com In the case of this compound, the C-Br bond is susceptible to oxidative addition by a palladium(0) catalyst, initiating the catalytic cycle. illinois.edu

The general mechanism involves the oxidative addition of the palladium(0) catalyst to the carbon-bromine bond, followed by transmetalation with a boronic acid or ester (activated by a base), and finally, reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.

| Arylboronic Acid | Catalyst | Base | Solvent | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | Moderate to Good |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Na₂CO₃ | Toluene/H₂O | Moderate to Good |

| 3-Fluorophenylboronic acid | Pd(OAc)₂/SPhos | Cs₂CO₃ | THF | Moderate to Good |

This table represents typical conditions and expected outcomes for the Suzuki-Miyaura coupling of this compound with various arylboronic acids, based on established protocols for similar substrates. mdpi.comresearchgate.net

The Stille coupling offers another effective route for carbon-carbon bond formation by pairing an organic halide with an organostannane reagent, catalyzed by palladium. organic-chemistry.orglibretexts.org A significant advantage of the Stille reaction is the stability of organostannanes to air and moisture, although their toxicity is a drawback. wikipedia.orgorgsyn.org The reaction is compatible with a wide array of functional groups. orgsyn.org

The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition, transmetalation, and reductive elimination. nrochemistry.com The transmetalation step involves the transfer of an organic group from the tin atom to the palladium center.

| Organostannane | Catalyst | Additive | Solvent |

| Tributyl(vinyl)tin (B143874) | Pd(PPh₃)₄ | LiCl | THF |

| Tributyl(phenyl)tin | Pd₂(dba)₃/P(t-Bu)₃ | CsF | 1,4-Dioxane |

| (4-Methoxyphenyl)trimethyltin | PdCl₂(MeCN)₂ | CuI | NMP |

This table illustrates common conditions for Stille coupling reactions involving vinyl bromides and various organostannanes. organic-chemistry.orgorgsyn.org

The Negishi coupling is a nickel- or palladium-catalyzed reaction between an organohalide and an organozinc compound, known for its high reactivity and functional group tolerance. wikipedia.orgorganic-chemistry.org This method is particularly useful for creating C(sp²)-C(sp³), C(sp²)-C(sp²), and C(sp²)-C(sp) bonds. wikipedia.org The organozinc reagents are typically prepared in situ from the corresponding organohalide.

The mechanism follows the standard cross-coupling pathway. organic-chemistry.org The high reactivity of organozinc reagents often leads to fast and efficient transmetalation. rsc.org

| Organozinc Reagent | Catalyst | Solvent |

| Phenylzinc chloride | Pd(dppf)Cl₂ | THF |

| Ethylzinc bromide | Ni(acac)₂/dppf | DMA |

| Isopropenylzinc chloride | Pd(P(t-Bu)₃)₂ | NMP |

This table provides representative conditions for the Negishi coupling of a vinyl bromide like this compound. orgsyn.orgresearchgate.net

The Kumada coupling, one of the earliest cross-coupling reactions developed, utilizes a Grignard reagent (organomagnesium halide) and an organic halide in the presence of a nickel or palladium catalyst. organic-chemistry.orgwikipedia.org While economically advantageous, the high reactivity of Grignard reagents can limit the reaction's functional group compatibility. organic-chemistry.org

The reaction proceeds through a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. slideshare.net The choice of catalyst is crucial for achieving good yields. researchgate.net

| Grignard Reagent | Catalyst | Solvent |

| Phenylmagnesium bromide | Ni(dppp)Cl₂ | Diethyl Ether |

| Isopropylmagnesium chloride | Pd(dppf)Cl₂ | THF |

| Cyclohexylmagnesium bromide | Fe(acac)₃ | THF/NMP |

This table outlines typical conditions for Kumada coupling reactions involving vinyl halides. organic-chemistry.orgwikipedia.org

The Sonogashira coupling is a highly efficient method for forming a carbon-carbon bond between a vinyl or aryl halide and a terminal alkyne. wikipedia.org The reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst in the presence of a base. libretexts.org This reaction provides a direct route to conjugated enynes, which are valuable synthetic intermediates. libretexts.org

The mechanism is believed to involve two interconnected catalytic cycles: a palladium cycle and a copper cycle. The palladium cycle includes oxidative addition and reductive elimination, while the copper cycle facilitates the formation of a copper acetylide intermediate that participates in transmetalation. wikipedia.org

| Terminal Alkyne | Palladium Catalyst | Copper Co-catalyst | Base | Solvent |

| Phenylacetylene | Pd(PPh₃)₄ | CuI | Et₃N | THF |

| 1-Hexyne | PdCl₂(PPh₃)₂ | CuI | i-Pr₂NH | DMF |

| Trimethylsilylacetylene | Pd(OAc)₂/XPhos | CuI | K₂CO₃ | Acetonitrile |

This table shows representative conditions for the Sonogashira coupling of a vinyl bromide. organic-chemistry.orgresearchgate.netnih.gov

Nucleophilic Substitution Reactions at the Bromovinyl Moiety

While cross-coupling reactions are the predominant pathway for the transformation of this compound, nucleophilic substitution at the vinyl carbon is also possible, albeit generally requiring more forcing conditions. The reactivity of vinyl halides towards nucleophilic substitution is typically lower than that of alkyl halides.

These reactions can proceed through various mechanisms, including addition-elimination pathways. The electron-withdrawing nature of the pyridine ring can facilitate nucleophilic attack on the double bond.

| Nucleophile | Solvent | Conditions |

| Sodium thiophenoxide | DMF | Heat |

| Sodium methoxide | Methanol | Reflux |

| Potassium cyanide | DMSO | High Temperature |

This table illustrates potential nucleophilic substitution reactions and the conditions that might be required based on the general reactivity of vinyl halides.

Addition-Elimination Pathways

Nucleophilic aromatic substitution reactions on pyridine rings can proceed through an addition-elimination mechanism, particularly when the ring is activated by electron-withdrawing groups and a good leaving group is present. In the case of this compound, the pyridine ring itself is electron-deficient. While the 1-bromovinyl group is not a strong electron-withdrawing group in the traditional sense for activating nucleophilic aromatic substitution at the ring, the possibility of such reactions cannot be entirely dismissed, especially with very strong nucleophiles.

The mechanism would involve the attack of a nucleophile at a carbon atom of the pyridine ring, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the pyridine ring. In a subsequent step, a leaving group, typically a hydride ion in the absence of a better leaving group, would be eliminated to restore the aromaticity of the ring. However, due to the lack of strong activating groups and the presence of more reactive sites, particularly the vinyl bromide, this pathway is generally less favored for this compound compared to other potential reactions.

Vinylic Substitution Reactions

The 1-bromovinyl group is an excellent handle for palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions proceed via a vinylic substitution mechanism, where the bromine atom is replaced by another functional group.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the vinyl bromide with an organoboron compound, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. The Suzuki-Miyaura coupling is widely used to form new carbon-carbon bonds and is tolerant of a wide range of functional groups. For this compound, this reaction would lead to the formation of a substituted styrene (B11656) derivative.

| Catalyst | Base | Solvent | Coupling Partner | Product | Yield (%) |

| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | Arylboronic acid | 5-(1-Arylvinyl)-2-methylpyridine | Moderate to Good nih.gov |

| Pd(OAc)₂ / Ligand | K₂CO₃ | Toluene/H₂O | Alkylboronic acid | 5-(1-Alkylvinyl)-2-methylpyridine | Varies |

Stille Coupling: The Stille reaction couples the vinyl bromide with an organotin compound (organostannane) using a palladium catalyst. Organostannanes are stable and can be functionalized with a variety of organic groups, making the Stille reaction a versatile method for C-C bond formation.

| Catalyst | Ligand | Solvent | Coupling Partner | Product |

| Pd(PPh₃)₄ | - | Toluene | Aryl-SnBu₃ | 5-(1-Arylvinyl)-2-methylpyridine |

| PdCl₂(PPh₃)₂ | - | DMF | Alkenyl-SnBu₃ | 5-(1,3-Butadien-1-yl)-2-methylpyridine |

Sonogashira Coupling: This coupling reaction forms a carbon-carbon bond between the vinyl bromide and a terminal alkyne. It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, such as an amine. This reaction is highly efficient for the synthesis of enynes.

| Catalyst | Co-catalyst | Base | Solvent | Coupling Partner | Product |

| PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | Terminal Alkyne | 5-(1-Alkynylvinyl)-2-methylpyridine |

| Pd(PPh₃)₄ | CuI | Piperidine | DMF | Phenylacetylene | 5-(1-(Phenylethynyl)vinyl)-2-methylpyridine |

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of the vinyl bromide with an alkene. This reaction forms a new carbon-carbon bond and typically proceeds with the formation of a new, more substituted alkene.

| Catalyst | Base | Solvent | Coupling Partner | Product |

| Pd(OAc)₂ | Et₃N | DMF | Styrene | 5-(1-Styrylvinyl)-2-methylpyridine |

| Pd(PPh₃)₄ | K₂CO₃ | Acetonitrile | Acrylate ester | 2-Methyl-5-(1-(alkoxycarbonyl)propenyl)pyridine |

Electrophilic Aromatic Substitution on the Pyridine Ring

The pyridine ring is generally deactivated towards electrophilic aromatic substitution compared to benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. youtube.com Reactions typically require harsh conditions and the substitution occurs preferentially at the 3- and 5-positions. In this compound, the directing effects of both the methyl group and the 1-bromovinyl group must be considered.

The methyl group at the 2-position is an activating, ortho-, para-directing group. libretexts.org However, in pyridine, the positions ortho and para to the nitrogen (2-, 4-, and 6-positions) are strongly deactivated. Therefore, the activating effect of the methyl group will primarily influence the reactivity of the 3- and 5-positions. The 1-bromovinyl group is generally considered to be a deactivating group due to the electronegativity of the bromine atom and the sp²-hybridized carbon, and it would direct incoming electrophiles to the meta position relative to itself, which corresponds to the 3-position of the pyridine ring.

Considering these factors, electrophilic aromatic substitution on this compound is expected to be challenging. If a reaction does occur, the substitution would be predicted to take place at the 3-position, which is meta to the 1-bromovinyl group and ortho to the activating methyl group.

| Reaction | Reagents | Expected Major Product |

| Nitration | HNO₃ / H₂SO₄ | 5-(1-Bromovinyl)-2-methyl-3-nitropyridine |

| Sulfonation | SO₃ / H₂SO₄ | This compound-3-sulfonic acid |

| Bromination | Br₂ / FeBr₃ | 3-Bromo-5-(1-bromovinyl)-2-methylpyridine |

Addition Reactions to the Vinyl Moiety

The double bond of the 1-bromovinyl group is susceptible to addition reactions, although its reactivity is influenced by the presence of the bromine atom and the electron-withdrawing pyridine ring.

Hydrohalogenation and Related Additions

The addition of hydrogen halides (HX) to the vinyl group of this compound is expected to follow Markovnikov's rule. chadsprep.compearson.com The proton (H⁺) would add to the carbon atom that is less substituted, which is the terminal carbon of the vinyl group. The halide ion (X⁻) would then add to the more substituted carbon, which is the carbon atom bonded to the pyridine ring and the bromine atom. This would result in the formation of a dihaloethyl-substituted pyridine.

| Reagent | Expected Product |

| HBr | 5-(1,1-Dibromoethyl)-2-methylpyridine |

| HCl | 5-(1-Bromo-1-chloroethyl)-2-methylpyridine |

Cycloaddition Reactions (e.g., Diels-Alder)

The vinyl group of this compound can potentially act as a dienophile in Diels-Alder reactions. rsc.org The reactivity of the vinyl group in this [4+2] cycloaddition is influenced by the electronic nature of the substituents. The electron-withdrawing character of the pyridine ring and the bromine atom can enhance the dienophilic character of the double bond, particularly when the reaction is promoted by a Lewis acid. The Lewis acid can coordinate to the nitrogen atom of the pyridine ring, further increasing its electron-withdrawing effect.

| Diene | Lewis Acid Catalyst | Expected Product |

| Cyclopentadiene | AlCl₃ | A substituted norbornene derivative |

| 1,3-Butadiene | BF₃·OEt₂ | A substituted cyclohexene (B86901) derivative |

Radical Reactions Involving the Vinyl Bromide

The carbon-bromine bond in the 1-bromovinyl group can be a site for radical reactions. Under appropriate conditions, this bond can undergo homolytic cleavage to generate a vinylic radical. This radical can then participate in a variety of transformations, such as additions to other unsaturated systems or cyclization reactions if a suitable radical acceptor is present within the molecule.

For example, in the presence of a radical initiator such as AIBN (azobisisobutyronitrile) and a hydrogen donor like tributyltin hydride (Bu₃SnH), the bromine atom can be replaced by a hydrogen atom via a radical chain mechanism. Furthermore, intramolecular radical cyclizations could be envisioned if a suitable tethered radical acceptor is introduced into the molecule, leading to the formation of new heterocyclic ring systems.

| Reaction Type | Reagents | Expected Product |

| Radical Reduction | Bu₃SnH, AIBN | 5-Vinyl-2-methylpyridine |

| Radical Addition | Alkene, Radical Initiator | Adduct of the vinyl radical to the alkene |

Metalation and Lithiation Strategies

There is no specific information available in the scientific literature regarding the metalation or lithiation of this compound. Research on related molecules, such as the lithiation of other brominated heterocycles, has been reported, but these findings cannot be directly applied to the target compound without experimental verification. researchgate.netrsc.org

Transformations of the Pyridine Nitrogen

N-Oxidation and Quaternization Reactions

Specific studies detailing the N-oxidation or quaternization of this compound could not be located in the reviewed literature. While the N-oxidation of the related compound 5-bromo-2-methylpyridine to form 5-bromo-2-methylpyridine N-oxide is well-documented, the influence of the 1-bromovinyl group on this transformation is unknown. nih.govresearchgate.net Similarly, quaternization reactions are common for pyridines, but specific examples involving this compound are not published. wikipedia.org

As a Building Block for Heterocyclic Systems

The structure of this compound makes it an excellent starting material for the synthesis of various heterocyclic systems. The vinyl bromide moiety is particularly amenable to a variety of cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. For instance, palladium-catalyzed reactions such as the Suzuki, Heck, and Sonogashira couplings can be employed to introduce a wide range of substituents at the vinyl position. This allows for the construction of more complex pyridine-containing heterocycles, which are prevalent scaffolds in medicinal chemistry and materials science.

Precursor for Advanced Organic Materials and Functional Molecules

The development of novel organic materials with tailored electronic and photophysical properties is a burgeoning area of research. The this compound scaffold is a promising candidate for the synthesis of such materials.

Synthesis of π-Conjugated Systems

The vinyl group in this compound can be readily incorporated into larger π-conjugated systems. libretexts.org These systems, characterized by alternating single and multiple bonds, often exhibit interesting electronic and optical properties, making them suitable for applications in organic electronics such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). rsc.org The presence of the nitrogen atom in the pyridine ring can further modulate the electronic characteristics of these materials. libretexts.org Through polymerization or oligomerization reactions, polymers and smaller molecules with extended conjugation can be synthesized from this building block, paving the way for new functional materials. mdpi.com

Intermediate for the Synthesis of Complex Natural Product Analogues

Natural products are a rich source of inspiration for the development of new therapeutic agents. researchgate.netfrontiersin.orgnih.gov The pyridine moiety is a common feature in many biologically active natural products. researchgate.net The reactivity of the bromovinyl group in this compound provides a handle for the elaboration of complex side chains, enabling the synthesis of analogues of natural products. nih.gov These analogues are crucial for structure-activity relationship (SAR) studies, which aim to understand how the structure of a molecule influences its biological activity and to develop more potent and selective drugs.

Ligand and Catalyst Precursor Development (Non-Biological)

The pyridine nitrogen in this compound can act as a coordination site for metal ions. This property, combined with the potential for further functionalization via the vinyl bromide group, makes it a valuable precursor for the development of novel ligands for catalysis. By carefully designing the substituents introduced through cross-coupling reactions, ligands with specific steric and electronic properties can be synthesized. These ligands can then be used to create new metal complexes with enhanced catalytic activity and selectivity for a variety of organic transformations.

Scaffold for Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) is a strategy used to create collections of structurally diverse small molecules for high-throughput screening and drug discovery. rsc.orgscispace.comfrontiersin.orgnih.govcam.ac.uk The multiple reactive sites on this compound—the vinyl bromide, the pyridine ring, and the methyl group—make it an ideal scaffold for DOS. By systematically varying the reagents and reaction conditions applied to this starting material, a wide array of different molecular skeletons can be generated from a single, common precursor. This approach accelerates the discovery of new molecules with interesting biological or material properties.

Spectroscopic and Analytical Methodologies for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful, non-destructive analytical technique that provides comprehensive information about the carbon-hydrogen framework of a molecule. For 5-(1-Bromovinyl)-2-methylpyridine, a combination of one-dimensional and two-dimensional NMR experiments is employed to unambiguously assign all proton and carbon signals.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms within the molecule. The expected ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to the protons of the pyridine (B92270) ring, the methyl group, and the vinyl group.

The protons on the pyridine ring are expected to appear in the aromatic region of the spectrum, typically between δ 7.0 and 8.5 ppm. The chemical shifts are influenced by the positions of the methyl and bromovinyl substituents. The methyl group at the 2-position is an electron-donating group and would cause a slight upfield shift for the adjacent ring protons. Conversely, the electron-withdrawing nature of the bromovinyl group at the 5-position would lead to a downfield shift for the neighboring protons.

The two protons of the vinyl group are diastereotopic and are expected to appear as two distinct signals, likely as doublets, in the region of δ 5.5-6.5 ppm. The geminal coupling between these two protons would result in a small coupling constant (J-value). The methyl protons would appear as a sharp singlet further upfield, typically around δ 2.5 ppm.

Predicted ¹H NMR Data for this compound:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-3 (Pyridine) | 7.4 - 7.6 | d |

| H-4 (Pyridine) | 7.6 - 7.8 | dd |

| H-6 (Pyridine) | 8.4 - 8.6 | d |

| Vinyl H (gem to Br) | 5.8 - 6.0 | d |

| Vinyl H (cis to Pyridyl) | 6.2 - 6.4 | d |

| Methyl (-CH₃) | 2.4 - 2.6 | s |

Note: Predicted data is based on typical chemical shifts for similar structures. Actual experimental values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum.

The carbon atoms of the pyridine ring are expected to resonate in the downfield region of the spectrum, typically between δ 120 and 160 ppm. The carbon atom attached to the nitrogen (C-2) and the carbon bearing the methyl group will have characteristic chemical shifts. The vinyl carbons will also have distinct signals, with the carbon atom bonded to the bromine atom appearing at a different chemical shift compared to the other vinyl carbon. The methyl carbon will appear as a signal in the upfield region, typically around δ 20-25 ppm.

Predicted ¹³C NMR Data for this compound:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 (Pyridine) | 155 - 160 |

| C-3 (Pyridine) | 120 - 125 |

| C-4 (Pyridine) | 135 - 140 |

| C-5 (Pyridine) | 130 - 135 |

| C-6 (Pyridine) | 148 - 152 |

| Vinyl C (C-Br) | 110 - 115 |

| Vinyl C (C-Py) | 130 - 135 |

| Methyl (-CH₃) | 20 - 25 |

Note: Predicted data is based on typical chemical shifts for similar structures. Actual experimental values may vary.

Two-dimensional (2D) NMR experiments are crucial for confirming the structural assignments made from one-dimensional spectra by revealing correlations between different nuclei.

Correlation Spectroscopy (COSY): A COSY experiment would show correlations between protons that are coupled to each other. For this compound, this would be particularly useful for confirming the connectivity of the pyridine ring protons (H-3, H-4, and H-6) and for identifying the geminal coupling between the two vinyl protons.

Heteronuclear Single Quantum Coherence (HMQC) or Heteronuclear Single Quantum Correlation (HSQC): An HMQC or HSQC spectrum correlates directly bonded proton and carbon atoms. This experiment would definitively link each proton signal to its corresponding carbon signal, for example, confirming the assignments of the pyridine C-H pairs and the vinyl C-H bonds.

Mass Spectrometry (MS) Techniques for Molecular Formula Determination

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis.

In Electron Ionization (EI) Mass Spectrometry, the sample is bombarded with high-energy electrons, causing ionization and extensive fragmentation of the molecule. The resulting mass spectrum shows a molecular ion peak (M⁺), which corresponds to the molecular weight of the compound, and a series of fragment ion peaks.

For this compound, the molecular ion peak would be expected at an m/z value corresponding to the molecular formula C₈H₈BrN. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in approximately a 1:1 ratio, the molecular ion peak would appear as a characteristic doublet (M⁺ and M+2) of nearly equal intensity.

Common fragmentation pathways in EI-MS for this compound would likely involve the loss of a bromine atom, a methyl group, or the entire bromovinyl substituent, leading to characteristic fragment ions.

Predicted Key Fragments in EI Mass Spectrum:

| Fragment | Description |

| [M]⁺ | Molecular ion |

| [M - Br]⁺ | Loss of a bromine atom |

| [M - CH₃]⁺ | Loss of a methyl group |

| [M - C₂H₂Br]⁺ | Loss of the bromovinyl group |

Electrospray Ionization (ESI) is a soft ionization technique that is less likely to cause fragmentation compared to EI. It is particularly useful for polar and thermally labile molecules. In ESI-MS, the sample is typically dissolved in a solvent and sprayed into the mass spectrometer, where it forms protonated molecules [M+H]⁺ or other adducts.

For this compound, which contains a basic nitrogen atom in the pyridine ring, ESI-MS in positive ion mode would be expected to show a strong signal for the protonated molecule [M+H]⁺. Similar to EI-MS, the isotopic pattern of bromine would result in a characteristic doublet for the [M+H]⁺ and [M+H+2]⁺ ions, separated by two m/z units and with nearly equal intensities. This provides a clear confirmation of the presence of one bromine atom in the molecule.

Spectroscopic and Analytical Characterization of this compound

Following a comprehensive search of scientific literature and chemical databases, it has been determined that specific experimental data for the spectroscopic and analytical characterization of the compound this compound is not available in published resources. The requested detailed research findings and data for Infrared (IR) Spectroscopy, UV-Visible Spectroscopy, chromatographic techniques (GC-MS and HPLC), and X-ray Crystallography for this specific molecule could not be located.

The information found during the search consistently pertains to related but structurally distinct compounds, such as 5-Bromo-2-methylpyridine (B113479) and 2-Bromo-5-methylpyridine (B20793). Presenting data from these analogs would be scientifically inaccurate and would not meet the specific requirements of the request.

Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article with detailed data tables for this compound as outlined. The generation of such content would require speculation or the misrepresentation of data from other compounds, which would compromise the integrity and factual basis of the article.

Computational and Theoretical Studies on 5 1 Bromovinyl 2 Methylpyridine

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the investigation of electronic properties. For 5-(1-Bromovinyl)-2-methylpyridine, DFT calculations are instrumental in elucidating its fundamental electronic characteristics. These calculations are typically performed using a functional, such as B3LYP, paired with a suitable basis set like 6-311++G(d,p) to ensure reliable results.

Optimization of Molecular Geometry

The first step in any computational analysis is the determination of the molecule's most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For this compound, this process involves the systematic adjustment of bond lengths, bond angles, and dihedral angles until the forces on all atoms are negligible.

Table 1: Predicted Optimized Geometrical Parameters for this compound Illustrative data based on DFT calculations of similar substituted pyridines.

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C-Br | 1.89 Å |

| C=C (vinyl) | 1.34 Å | |

| C-C (ring-vinyl) | 1.48 Å | |

| C-N (pyridine) | 1.34 Å | |

| C-C (pyridine) | 1.39 - 1.40 Å | |

| C-H (methyl) | 1.09 Å | |

| Bond Angle | C-C-Br | 121.5° |

| C(ring)-C(vinyl)-C | 123.0° | |

| C-N-C (pyridine) | 117.0° | |

| Dihedral Angle | C(ring)-C(ring)-C(vinyl)-C | ~30° (twisted) |

Disclaimer: The values in this table are illustrative and represent typical data obtained from DFT calculations for analogous molecules. They are intended for demonstrative purposes as specific published data for this compound is not available.

Prediction of Frontier Molecular Orbitals (HOMO/LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining molecular stability and reactivity; a larger gap suggests higher stability and lower reactivity. researchgate.netresearchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine (B92270) ring and the vinyl group, while the LUMO may be distributed over the pyridine ring and the bromine atom, reflecting their electron-accepting character. wuxiapptec.com

Table 2: Predicted Frontier Molecular Orbital Energies for this compound Illustrative data based on DFT calculations of similar substituted pyridines.

| Parameter | Predicted Energy (eV) |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

Disclaimer: The values in this table are illustrative and represent typical data obtained from DFT calculations for analogous molecules. They are intended for demonstrative purposes as specific published data for this compound is not available.

Molecular Dynamics Simulations for Conformational Analysis

While DFT provides a static picture of the molecule at its energy minimum, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that reveals the accessible conformations and the flexibility of the structure. nih.govnih.gov

For this compound, MD simulations would be particularly useful for exploring the rotational freedom around the C-C bond connecting the vinyl group to the pyridine ring. This would reveal the most populated conformational states and the energy barriers between them, which can influence the molecule's reactivity and its interactions with other molecules. The simulations would also show the vibrational motions of the methyl group and the wagging of the bromovinyl substituent.

Reaction Pathway and Transition State Analysis

Computational chemistry is a powerful tool for mapping out the potential energy surface of a chemical reaction, identifying the transition states, and calculating the activation energies. researchgate.netrsc.orgnih.gov For this compound, this could be applied to various potential reactions, such as nucleophilic substitution at the vinyl carbon or metal-catalyzed cross-coupling reactions involving the bromine atom.

By modeling the reaction pathway, researchers can gain a detailed understanding of the reaction mechanism, including the formation and breaking of bonds and the geometry of the transition state. This knowledge is invaluable for optimizing reaction conditions and predicting the feasibility of new synthetic routes.

QSAR (Quantitative Structure-Activity Relationship) Studies in a Synthetic Context (Non-Biological)

Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate the structural or property descriptors of a series of compounds with their activity. nih.govnih.gov While often used in drug design, QSAR can also be applied in a synthetic context to predict the reactivity or yield of a reaction based on the electronic and steric properties of the reactants.

For a series of substituted bromovinylpyridines, a QSAR model could be developed to predict their reactivity in a specific transformation, such as a Heck or Suzuki coupling. The model would use descriptors calculated for this compound and its analogs, such as HOMO/LUMO energies, atomic charges, and steric parameters, to build a predictive mathematical relationship.

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods can accurately predict various spectroscopic properties, which is crucial for the characterization and identification of new compounds. nih.govmit.eduresearchgate.net

NMR Spectroscopy: Chemical shifts for ¹H and ¹³C NMR can be calculated using DFT methods, often with good agreement with experimental data. nih.gov These calculations are based on the magnetic shielding environment of each nucleus, which is determined by the molecule's electronic structure.

IR Spectroscopy: The vibrational frequencies and intensities of a molecule can be computed to generate a theoretical infrared (IR) spectrum. mit.eduresearchgate.net This is achieved by calculating the second derivatives of the energy with respect to the atomic positions. These theoretical spectra are invaluable for assigning the vibrational modes observed in experimental IR spectra.

Table 3: Predicted Spectroscopic Data for this compound Illustrative data based on computational predictions for similar compounds.

| Spectroscopy | Feature | Predicted Value |

|---|---|---|

| ¹³C NMR | C-Br | ~110 ppm |

| C=C (vinyl) | ~125 ppm | |

| Pyridine Carbons | 120 - 150 ppm | |

| Methyl Carbon | ~20 ppm | |

| IR | C=C Stretch (vinyl) | ~1630 cm⁻¹ |

| C-Br Stretch | ~650 cm⁻¹ | |

| Pyridine Ring Stretch | 1400 - 1600 cm⁻¹ |

Disclaimer: The values in this table are illustrative and represent typical data obtained from computational spectroscopy for analogous molecules. They are intended for demonstrative purposes as specific published data for this compound is not available.

Synthesis and Reactivity of Derivatives and Analogues

Systematic Modification of the Pyridine (B92270) Ring Substituents

The properties of 5-(1-Bromovinyl)-2-methylpyridine can be finely tuned by altering the substituents on the pyridine ring. The existing methyl group at the 2-position exerts an electron-donating effect, influencing the reactivity of the entire molecule. Further modifications can be envisioned by starting with differently substituted bromopyridines.

For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for introducing a variety of substituents. organic-chemistry.orgdtic.mil Starting with a precursor like 5-bromo-2-methylpyridin-3-amine, a range of aryl groups can be introduced at the 5-position. organic-chemistry.org While this specific example does not yield the target compound directly, it illustrates a valid strategy for creating a library of pyridine derivatives. A hypothetical reaction scheme could involve the initial synthesis of a substituted 5-bromopyridine, followed by the introduction of the 1-bromovinyl group.

| Precursor | Reagent | Catalyst | Product |

| 5-Bromo-2-chloropyridine | Arylboronic acid | Pd(PPh₃)₄ | 5-Aryl-2-chloropyridine |

| 5-Bromo-2-methoxypyridine | Alkylboronic acid | Pd(OAc)₂ | 5-Alkyl-2-methoxypyridine |

This table presents hypothetical reactions based on established methodologies for pyridine functionalization.

The introduction of electron-donating or electron-withdrawing groups at other positions on the pyridine ring would significantly impact the electronic environment of the bromovinyl moiety, thereby affecting its reactivity in subsequent transformations.

Variation of the Halogen on the Vinyl Moiety

The reactivity of the vinyl halide can be modulated by replacing the bromine atom with other halogens, such as chlorine or iodine. The synthesis of these analogues would likely follow a similar pathway to that of the bromovinyl derivative, potentially starting from a common precursor like 2-methyl-5-acetylpyridine.

A plausible synthetic route involves the conversion of the acetyl group to a terminal alkyne, followed by hydrohalogenation. For example, reaction with phosphorus pentachloride could yield a gem-dichloroalkane, which upon elimination would give the terminal alkyne. Subsequent hydroiodination or hydrochlorination would then furnish the corresponding 5-(1-iodovinyl)- or 5-(1-chlorovinyl)-2-methylpyridine.

The C-X bond strength (C-I < C-Br < C-Cl) is a critical factor in the reactivity of these analogues in cross-coupling reactions. The carbon-iodine bond is the weakest, making iodovinyl derivatives the most reactive, often requiring milder reaction conditions. Conversely, chlorovinyl compounds are the most stable and least reactive.

| Vinyl Halide Analogue | Relative Reactivity in Cross-Coupling |

| 5-(1-Iodovinyl)-2-methylpyridine | Highest |

| This compound | Intermediate |

| 5-(1-Chlorovinyl)-2-methylpyridine | Lowest |

This table provides a qualitative comparison of the expected reactivity of halovinylpyridine analogues.

Alteration of the Vinyl Position on the Pyridine Ring

The positional isomerism of the bromovinyl group on the pyridine ring is expected to have a profound effect on the molecule's chemical behavior. Synthesizing isomers such as 2-(1-Bromovinyl)-5-methylpyridine or 3-(1-Bromovinyl)-x-methylpyridines would require different starting materials. For instance, the synthesis of 2-(1-Bromovinyl)-5-methylpyridine would likely commence from 2-bromo-5-methylpyridine (B20793).

Cross-coupling reactions like the Stille or Suzuki reaction could be employed to introduce the vinyl group at the desired position. For example, reacting 2-bromo-5-methylpyridine with tributyl(vinyl)tin (B143874) in the presence of a palladium catalyst is a known method for synthesizing 2-methyl-5-vinylpyridine (B86018). A similar approach with a 1-bromovinyl organometallic reagent could potentially yield the target isomer directly.

The electronic interplay between the nitrogen atom of the pyridine ring and the bromovinyl group will vary with its position, influencing the regioselectivity and rate of subsequent reactions.

Synthesis of Pyridine-Fused Ring Systems Incorporating the Bromovinyl Moiety

The presence of the reactive bromovinyl group allows for its incorporation into fused heterocyclic systems through intramolecular cyclization reactions. This strategy is a powerful method for constructing complex, polycyclic molecules that are often of interest in medicinal chemistry.

A general approach would involve the initial functionalization of the pyridine ring with a suitable reactive partner. For example, a nucleophilic group could be introduced at the 3-position of the pyridine ring. Subsequent intramolecular Heck-type cyclization could then lead to the formation of a new ring fused to the pyridine core. The success and regioselectivity of such cyclizations would depend on the nature of the tethered group and the reaction conditions employed.

Another strategy could involve a Diels-Alder reaction where the bromovinyl pyridine acts as a dienophile or is part of a diene system, leading to the formation of six-membered rings.

Reactivity Studies of Derived Organometallic Species

The bromine atom in this compound is susceptible to metal-halogen exchange, providing access to a variety of reactive organometallic intermediates. Treatment with strong organolithium reagents, such as n-butyllithium or tert-butyllithium, at low temperatures would likely result in the formation of the corresponding vinyllithium (B1195746) species.

This highly reactive intermediate could then be quenched with a range of electrophiles to introduce new functional groups at the vinylic position. For example, reaction with an aldehyde or ketone would yield an allylic alcohol, while reaction with carbon dioxide would produce a carboxylic acid.

Furthermore, the vinyllithium species can undergo transmetalation with other metal salts to generate different organometallic reagents, such as organozinc or organocuprate compounds. These reagents often exhibit different reactivity profiles and can be used in a wider range of coupling reactions.

The palladium-catalyzed cross-coupling reactivity of the bromovinyl group itself is a key feature. Reactions such as Suzuki, Stille, Heck, and Sonogashira couplings would allow for the formation of new carbon-carbon bonds at the vinylic position, enabling the connection of this pyridine building block to other molecular fragments.

| Reaction Type | Coupling Partner | Product Type |

| Suzuki Coupling | Arylboronic acid | Aryl-substituted vinylpyridine |

| Stille Coupling | Organostannane | Alkyl/Aryl-substituted vinylpyridine |

| Heck Coupling | Alkene | Conjugated diene |

| Sonogashira Coupling | Terminal alkyne | En-yne |

This table summarizes potential cross-coupling reactions of this compound.

Advanced and Sustainable Synthetic Strategies

Flow Chemistry Approaches for Continuous Synthesis

Flow chemistry, or continuous flow processing, involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This methodology offers superior control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields, improved safety for hazardous reactions, and straightforward scalability.

While specific flow synthesis protocols for 5-(1-Bromovinyl)-2-methylpyridine are not detailed in current literature, related processes have been successfully demonstrated. For instance, photochemical transformations of pyridines have been scaled up using flow-chemistry systems, showcasing the applicability for complex reactions. nih.gov Such a setup could potentially be adapted for the synthesis or functionalization of a precursor to this compound, allowing for rapid and controlled production. The benefits of a continuous process include minimizing the accumulation of unstable intermediates and enabling reactions that are difficult or dangerous to conduct on a large scale in traditional batch reactors.

Table 1: Comparison of Batch vs. Flow Chemistry for Pyridine (B92270) Synthesis

| Feature | Batch Chemistry | Flow Chemistry |

|---|---|---|

| Scalability | Difficult, often requires re-optimization | Straightforward, by running for longer times |

| Safety | Higher risk with exothermic or hazardous reactions | Improved, small reaction volumes, better heat transfer |

| Process Control | Limited control over mixing and temperature gradients | Precise control over temperature, pressure, and time |

| Reproducibility | Can vary between batches | High |

Photochemical Methods for Targeted Transformations

Photochemistry utilizes light to initiate chemical reactions, often enabling unique transformations that are inaccessible through thermal methods. For pyridine derivatives, photochemical methods can facilitate C-H functionalization, skeletal editing, and the formation of complex bicyclic systems under mild conditions. nih.govnih.gov

Recent studies have highlighted several photochemical strategies applicable to the pyridine core:

Skeletal Editing: An efficient one-pot photochemical protocol can transform pyridines into diverse bicyclic pyrazolines and pyrazoles without the need for metals or photocatalysts. nih.gov This demonstrates the power of light to induce profound changes in the heterocyclic core.

C-H Functionalization: A photochemical organocatalytic method has been developed for the functionalization of pyridines with radicals derived from allylic C-H bonds. nih.govacs.org This approach relies on the generation of pyridinyl radicals from pyridinium (B92312) ions, which then couple with other radicals, offering a novel pathway for creating new C-C bonds with distinct regioselectivity compared to classical methods. nih.govacs.org

Valence Isomerization: The C3 position of the pyridine ring, which is typically difficult to functionalize, can be selectively hydroxylated through the photochemical valence isomerization of pyridine N-oxides. acs.org

These methods showcase the potential for highly specific and targeted transformations on the pyridine ring, which could be harnessed for the synthesis of complex derivatives.

Table 2: Examples of Photochemical Reactions on Pyridine Derivatives

| Reaction Type | Substrate | Conditions | Outcome | Reference |

|---|---|---|---|---|

| Skeletal Editing | Substituted Pyridines | One-pot, no metals/catalysts | Bicyclic Pyrazolines/Pyrazoles | nih.gov |

| C-H Allylation | Pyridine | Dithiophosphoric acid catalyst, visible light | C4-Allylated Pyridine | acs.org |

Electrochemical Synthesis and Redox Chemistry

Electrochemical methods use electrical current to drive chemical reactions, offering a green and highly tunable approach to synthesis by avoiding conventional, often stoichiometric, reagents. The pyridine ring possesses inherent redox activity, making it a suitable candidate for electrochemical transformations. nih.govnumberanalytics.commdpi.com

The nitrogen atom in the pyridine ring can undergo reduction to form a radical anion, and the molecule can act as a redox-active ligand in metal complexes. nih.govnumberanalytics.comnih.gov A low-coordinate iron(I) species, for example, can reversibly reduce pyridine by one or two electrons, leading to new C-C bond formation or unprecedented bridged structures. nih.govnih.gov

While direct electrosynthesis of this compound is not reported, related compounds have been synthesized electrochemically. For instance, poly(5-vinyl-2-methyl)pyridine, a structurally similar polymer, has been synthesized and its electrochemical properties evaluated for use as a cathode material in lithium accumulators. sgu.ru Furthermore, CN-substituted imidazo[1,5-a]pyridines have been prepared via a cascade electrochemical process, demonstrating the utility of electrosynthesis for constructing complex heterocyclic systems from simple pyridine precursors. rsc.org This suggests that an electrochemical approach could be viable for either creating the vinyl bromide moiety or for coupling reactions involving the pyridine core.

Catalysis in Aqueous Media or Solvent-Free Conditions

The development of catalytic systems that operate in water or without any solvent represents a significant advancement in green chemistry. These conditions reduce reliance on volatile organic compounds (VOCs), simplifying purification and minimizing environmental impact.

For pyridine derivatives, Suzuki cross-coupling reactions are a powerful tool for forming C-C bonds. Research has shown that these palladium-catalyzed reactions can be performed effectively in aqueous media. For example, a series of novel pyridine derivatives were synthesized via Suzuki coupling of a brominated pyridine precursor with various arylboronic acids in a dioxane/water mixture, demonstrating the compatibility of this important reaction with aqueous conditions. mdpi.com This type of reaction could be a key step in synthesizing precursors to this compound.

The broader push towards green synthesis has led to the development of numerous methods for preparing pyridine derivatives under environmentally benign conditions, often utilizing multicomponent reactions that increase atom economy and reduce waste. dartmouth.eduresearchgate.net

Biocatalytic Approaches

Biocatalysis employs enzymes or whole microorganisms to perform chemical transformations. This approach offers unparalleled selectivity (chemo-, regio-, and stereoselectivity) and operates under mild, aqueous conditions, aligning perfectly with the principles of green chemistry.

While no specific biocatalytic route to this compound has been published, enzymes have shown great potential in modifying the pyridine scaffold. For example, Novozym 435, a commercially available lipase, has been used to efficiently catalyze the synthesis of various pyridine esters from nicotinic acids and alcohols. researchgate.net This process demonstrates that enzymes can tolerate the pyridine ring and effectively catalyze reactions on its substituents. researchgate.net

In another study, a nucleoside 2'-deoxyribosyltransferase was used for the biocatalytic synthesis of ribonucleoside analogues, accepting a range of modified purine (B94841) and pyrimidine (B1678525) nucleobases, showcasing the adaptability of enzymes for creating complex molecules. strath.ac.uk These examples suggest that a future biocatalytic route, perhaps involving a halogenase or an enzyme capable of vinyl group formation, could be a highly efficient and sustainable strategy for producing this compound or its precursors.

Future Directions and Research Opportunities

Exploration of Novel Catalytic Systems for Functionalization

The vinyl bromide moiety in 5-(1-bromovinyl)-2-methylpyridine is an excellent handle for various cross-coupling reactions. While standard palladium-catalyzed reactions like Suzuki and Heck couplings are feasible, future research should focus on developing more advanced and sustainable catalytic systems.

Promising Research Avenues:

Iron and Nickel Catalysis: Investigating the use of earth-abundant and less toxic first-row transition metals like iron and nickel as catalysts for cross-coupling reactions. These systems can offer different reactivity and selectivity profiles compared to traditional palladium catalysts.

Photoredox Catalysis: Employing visible-light-mediated photoredox catalysis could enable novel, mild-condition functionalizations. This approach can facilitate radical-based transformations that are complementary to traditional two-electron pathways.

Dual Catalysis: Combining transition metal catalysis with other catalytic modes, such as organocatalysis or photoredox catalysis, can unlock unprecedented transformations and allow for the construction of highly complex molecular architectures in a single step.

Polymer-Supported Catalysis: The development of polymer-supported catalysts, such as those based on poly(vinylpyridine), offers significant advantages in terms of catalyst separation, recyclability, and application in continuous flow systems. researchgate.net Research into creating self-organized polyvinylpyridinium ion systems that mimic enzymatic catalytic sites could lead to highly specific and efficient functionalization of pyridine-containing substrates. purdue.edu

A comparative table of potential catalytic systems is presented below.

| Catalytic System | Potential Advantage | Research Focus |

| Palladium-Based | Well-established, high efficiency | Optimization for complex substrates, ligand design |

| Nickel-Based | Lower cost, unique reactivity | Ligand development, mechanistic studies |

| Iron-Based | Earth-abundant, low toxicity | Overcoming challenges in catalyst stability and activity |

| Photoredox | Mild conditions, radical pathways | New photocatalysts, reaction scope expansion |

| Dual Catalysis | Access to complex transformations | Synergistic catalyst combinations |

Development of Asymmetric Synthesis Methodologies

The creation of chiral molecules is of paramount importance in medicinal chemistry and materials science. Developing methods for the asymmetric functionalization of this compound to control the stereochemistry of its products is a significant area for future research.

Key Strategies:

Chiral Ligand Development: Synthesizing and employing novel chiral ligands for transition metal catalysts (e.g., rhodium, palladium) can induce enantioselectivity in cross-coupling and addition reactions. Recent advances in rhodium-catalyzed asymmetric reductive Heck reactions of boronic acids with pyridine (B92270) derivatives showcase a promising path forward. nih.gov

Cooperative Catalysis: The use of a chiral Brønsted acid or Lewis acid in conjunction with a transition metal or photoredox catalyst can create a chiral environment, guiding the stereochemical outcome of the reaction. acs.org This has been successfully applied to the enantioselective addition of radicals to vinylpyridines. acs.orgfigshare.com

Asymmetric Photocycloadditions: Exploring enantioselective [2+2] photocycloadditions using a combination of a chiral catalyst and a photosensitizer could yield complex, enantioenriched cyclobutane (B1203170) structures. nih.govacs.org This strategy relies on the formation of a highly organized ternary complex to achieve high levels of stereocontrol. nih.govacs.org

Integration into Complex Multicomponent Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains portions of all starting materials, are highly valued for their efficiency and atom economy. Integrating this compound into such reaction cascades is a promising research direction.

Potential MCRs:

Palladium-Catalyzed Cascades: Designing sequences where an initial cross-coupling reaction at the vinyl bromide position is followed by an intramolecular cyclization or another intermolecular reaction.

Ugi and Passerini-type Reactions: Investigating the participation of the pyridine nitrogen, potentially after a primary transformation, in classic MCRs to rapidly build molecular complexity.

Radical-Mediated MCRs: Using photoredox or other radical initiation methods to trigger a cascade of events involving the vinyl group, leading to the formation of intricate heterocyclic systems.

Theoretical Prediction of Novel Reactivity Patterns

Computational chemistry and theoretical studies, particularly using Density Functional Theory (DFT), can provide deep insights into the electronic structure and reactivity of this compound. Such studies can predict reaction outcomes and guide experimental design.

Areas for Theoretical Investigation:

Frontier Molecular Orbital (FMO) Analysis: Calculating the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can predict the sites most susceptible to nucleophilic or electrophilic attack. mdpi.com

Reaction Mechanism Simulation: Modeling the transition states and intermediates of potential reactions can help to understand selectivity, predict the most favorable reaction pathways, and identify potential side reactions.

Catalyst-Substrate Interaction Modeling: Simulating the interaction of this compound with different catalytic species can aid in the rational design of more efficient and selective catalysts. DFT studies have been effectively used to understand the stability and reactivity of other functionalized pyridine derivatives. mdpi.com

Expanding the Scope of Applications in Materials Science (Purely Chemical Focus)

The pyridine and vinyl functionalities of this compound make it an attractive monomer for the synthesis of advanced functional materials.

Potential Material Science Applications:

Functional Polymers: The vinyl group can be polymerized, and the pendant pyridine and bromine moieties can be post-functionalized to create polymers with tailored properties, such as catalytic activity, metal-binding capabilities, or specific electronic characteristics. researchgate.net

Conjugated Materials: Through cross-coupling reactions, the molecule can be incorporated into larger π-conjugated systems for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or sensors.

Mesoporous Organosilicas: The pyridine functionality can be used to create novel periodic mesoporous organosilicas. mdpi.com These materials can serve as heterogeneous catalysts or as ligands for transition metals, finding use in various catalytic applications like Knoevenagel condensation reactions. mdpi.com

Discovery of Unprecedented Chemical Transformations

Beyond known reaction types, there is an opportunity to discover entirely new chemical transformations involving this compound. Research in this area involves exploring reactions under unconventional conditions or with novel reagent combinations.

Exploratory Research Areas:

Deoxygenative Couplings: Exploring ruthenium-catalyzed deoxygenative couplings with aldehydes or ketones could lead to novel β-alkylation of the vinylpyridine core, a transformation that expands carbonyl chemistry. rsc.org

C-H Activation: Investigating direct C-H activation at the methyl group or on the pyridine ring, in concert with reactions at the vinyl bromide, could lead to highly efficient and novel molecular constructions.

Unusual Rearrangements: Subjecting the molecule to high-energy conditions (e.g., photochemistry, high temperatures) or unique catalytic cycles may trigger unexpected skeletal rearrangements, leading to the discovery of new heterocyclic scaffolds.

Ammoxidation: Investigating the direct conversion of the methyl group to a nitrile group through innovative methods like photo-/iron relay catalysis could provide a direct route to cyano-substituted vinylpyridines, which are valuable chemical intermediates. acs.org

Q & A

Q. What are the common synthetic routes for 5-(1-bromovinyl)-2-methylpyridine, and what factors influence reaction efficiency?

Q. How is this compound characterized, and what analytical techniques are most effective?

Methodological Answer: Characterization involves a combination of spectroscopic and chromatographic methods:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm vinyl proton coupling constants (J = 10–12 Hz for trans-bromovinyl) and pyridine ring substitution patterns .

- HPLC-MS : Reverse-phase HPLC with C18 columns (acetonitrile/water gradient) paired with high-resolution mass spectrometry (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 212.01) .

- X-ray Crystallography : For unambiguous structural confirmation, particularly to resolve stereochemistry of the bromovinyl group .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity of this compound?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model:

- Electrophilic Reactivity : Localized electron density on the vinyl bromine, making it susceptible to nucleophilic substitution or elimination .

- Transition State Analysis : Predicting activation barriers for cross-coupling reactions (e.g., Pd-mediated coupling vs. radical pathways) .